2-[2-(3-Hydroxypiperidin-1-yl)ethyl]isoindole-1,3-dione
Overview
Description
2-[2-(3-Hydroxypiperidin-1-yl)ethyl]isoindole-1,3-dione is a compound that belongs to the class of isoindoline derivatives. Isoindoline derivatives are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role as an intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3-Hydroxypiperidin-1-yl)ethyl]isoindole-1,3-dione typically involves the reaction of isoindoline-1,3-dione with 3-hydroxypiperidine in the presence of a suitable base. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization or chromatography to obtain the desired compound in high yield and purity .
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. Catalysts and solvents are chosen based on their availability, cost, and environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-[2-(3-Hydroxypiperidin-1-yl)ethyl]isoindole-1,3-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups in the isoindoline-1,3-dione moiety can be reduced to form alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents such as thionyl chloride (SOCl2) or alkyl halides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl groups can produce alcohols .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-[2-(3-Hydroxypiperidin-1-yl)ethyl]isoindole-1,3-dione involves its interaction with specific molecular targets in the body. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may influence signaling pathways involved in inflammation and microbial growth .
Comparison with Similar Compounds
Similar Compounds
2-[2-(3-Hydroxypiperidin-1-yl)ethyl]isoindoline-1,3-dione: A closely related compound with similar chemical properties.
N-Allylphthalimide: Another isoindoline derivative with different functional groups but similar reactivity.
Uniqueness
2-[2-(3-Hydroxypiperidin-1-yl)ethyl]isoindole-1,3-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydroxyl and isoindoline-1,3-dione moieties make it a versatile intermediate for various synthetic applications and a promising candidate for therapeutic research .
Properties
IUPAC Name |
2-[2-(3-hydroxypiperidin-1-yl)ethyl]isoindole-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c18-11-4-3-7-16(10-11)8-9-17-14(19)12-5-1-2-6-13(12)15(17)20/h1-2,5-6,11,18H,3-4,7-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZKXLSFKDXKFEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CCN2C(=O)C3=CC=CC=C3C2=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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